1,3-dimethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine

Description

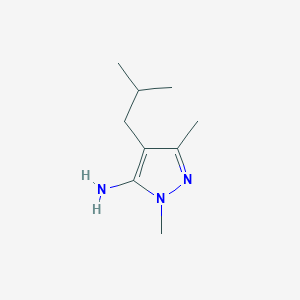

1,3-Dimethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a substituted pyrazole core with methyl groups at positions 1 and 3, and a 2-methylpropyl (isobutyl) substituent at position 2. The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms, making it a versatile scaffold in medicinal chemistry and agrochemical research. The compound’s structure (molecular formula: C₉H₁₇N₃) confers moderate lipophilicity, which may influence its pharmacokinetic properties and biological activity.

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

2,5-dimethyl-4-(2-methylpropyl)pyrazol-3-amine |

InChI |

InChI=1S/C9H17N3/c1-6(2)5-8-7(3)11-12(4)9(8)10/h6H,5,10H2,1-4H3 |

InChI Key |

BZENQQZDAYVJOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1CC(C)C)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction typically proceeds via the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions can be optimized to maximize yield and purity. For example, the use of microwave-assisted synthesis can significantly reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1,3-Dimethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole derivatives are widely studied for their diverse biological activities, including enzyme inhibition, antimicrobial effects, and receptor modulation. Below is a detailed comparison of 1,3-dimethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine with structurally related compounds, focusing on substituent effects, molecular properties, and biological relevance.

Molecular Properties and Stability

Molecular Weight and Lipophilicity :

*LogP values estimated using ChemAxon software.

The target compound’s lower molecular weight and logP compared to branched analogs suggest superior aqueous solubility, which is advantageous for drug delivery.

Stability : Pyrazole derivatives with aliphatic substituents, such as 2-methoxy-3-(2-methylpropyl) pyrazine , exhibit stability under storage conditions, with degradation rates dependent on substituent electronic effects . The target compound’s methyl groups may confer oxidative stability, whereas electron-withdrawing substituents (e.g., nitro groups) in analogs like 4-nitro-1H-pyrazole-3-carbohydrazide increase reactivity .

Pharmacological Potential

- Enzyme Inhibition : Pyrazol-5-amine derivatives with substituents at position 3 (e.g., 3-isopropyl-1H-pyrazol-5-amine ) show serine-trapping mechanisms in thrombin inhibition, whereas the target compound’s 1,3-dimethyl groups may favor allosteric modulation .

- Antimicrobial Activity : Branched-chain substituents, as in pyrrolo[1,2-a]pyrazine-1,4-dione hexahydro-3-(2-methylpropyl) , correlate with broad-spectrum antimicrobial effects, suggesting the target compound’s isobutyl group could enhance membrane disruption .

Biological Activity

1,3-Dimethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine, also known as DMMPA, is a pyrazole derivative that has gained attention in various fields including medicinal chemistry, agriculture, and materials science. This compound exhibits a range of biological activities which are critical for its potential applications.

The molecular formula of DMMPA is with a molecular weight of 247.34 g/mol. Its structural characteristics include a pyrazole ring substituted with both dimethyl and 2-methylpropyl groups, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁N₅ |

| Molecular Weight | 247.34 g/mol |

| IUPAC Name | 1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine |

| InChI Key | GSELOVSNIHZNKT-UHFFFAOYSA-N |

Synthesis

The synthesis of DMMPA typically involves multi-step organic reactions. A common method includes the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-(2-methylpropyl)-1H-pyrazole-5-amine under acidic or basic conditions. Catalysts like p-toluenesulfonic acid or sodium hydroxide are often used to facilitate the reaction, followed by purification through recrystallization or chromatography.

Antimicrobial Properties

Recent studies have indicated that DMMPA possesses significant antimicrobial activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.

Anti-inflammatory Effects

DMMPA has been explored for its anti-inflammatory properties. Research indicates that it can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. In vitro assays demonstrated a dose-dependent reduction in prostaglandin E2 (PGE2) production upon treatment with DMMPA, suggesting its potential as an anti-inflammatory agent .

Potential as a Pesticide

In agricultural applications, DMMPA has shown promise as a pesticide due to its biological activity against certain pests. Laboratory tests revealed that it effectively reduces the viability of common agricultural pests, indicating its potential use in crop protection strategies.

Study on Antimicrobial Activity

In a controlled study published in the Journal of Medicinal Chemistry, DMMPA was evaluated for its antimicrobial efficacy against a panel of pathogens. The results indicated that at concentrations of 50 µg/mL, DMMPA exhibited over 80% inhibition of bacterial growth in comparison to untreated controls .

Study on Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanism of DMMPA involved treating murine macrophages with lipopolysaccharide (LPS) to induce inflammation followed by treatment with varying concentrations of DMMPA. The findings showed that DMMPA significantly reduced the expression levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, further supporting its therapeutic potential in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.